CreA protein is primarily sourced from the fungus Aspergillus nidulans, a model organism in molecular biology and genetics. It belongs to the category of transcription factors, specifically classified as a wide-domain regulatory protein involved in mediating carbon catabolite repression. This classification highlights its function in regulating gene expression based on nutrient availability .
The synthesis of CreA protein can be achieved through various methods, including cell-free protein synthesis systems. These systems utilize crude extracts from cells, such as those derived from Escherichia coli or insect cells (e.g., Sf21), which contain all necessary components for transcription and translation. The general steps include:
This method allows for high yields of functional proteins without the need for living cells.
The CreA protein is characterized by its wide-domain structure, which facilitates its interaction with DNA and other proteins involved in transcription regulation. Although detailed structural data specific to CreA may not be extensively documented in public databases, it is known that such regulatory proteins typically contain several functional domains:
Structural studies using techniques like X-ray crystallography or nuclear magnetic resonance spectroscopy would provide insights into its three-dimensional configuration.
CreA functions primarily through its interaction with DNA to regulate gene expression related to carbon metabolism. The key reactions involving CreA include:
These interactions are critical for maintaining metabolic flexibility in response to varying environmental conditions.
The mechanism of action of CreA involves several steps:
This regulatory loop ensures that Aspergillus nidulans efficiently utilizes available nutrients while preventing unnecessary metabolic expenditure.
While specific physical properties (such as molecular weight) of CreA are not universally defined in literature, general characteristics can be inferred:
Chemical properties would include its ability to form complexes with nucleic acids and other proteins, which is essential for its function as a transcription factor.
CreA protein has significant applications in various scientific fields:
Research into CreA continues to enhance our understanding of fungal biology and its applications in biotechnology and medicine.
CreA is a fungal transcription factor characterized by a Cys₂-His₂ (C₂H₂) zinc finger domain that mediates sequence-specific DNA binding. This domain belongs to the largest class of transcription factors in eukaryotes, featuring a conserved ββα fold stabilized by zinc ion coordination. Each finger motif in CreA follows the consensus sequence CX₂CX₃FX₅LX₂HX₃H (where X is any amino acid), forming a compact structure where two antiparallel β-strands and one α-helix pack around a central zinc ion [1] [6]. CreA contains two tandem zinc fingers that bind preferentially to guanine-rich DNA sequences, specifically recognizing the 5′-SYGGRG-3′ motif (where S = C/G, Y = C/T, R = G/A), with highest affinity for 5′-GCGGGG-3′ [1] [7].
The DNA-binding mechanism relies on critical amino acid residues within the α-helical region ("recognition helix") that form hydrogen bonds with DNA bases. Structural studies reveal that Arg14, Glu16, His17, and Arg20 in Finger 1 and Arg44, Asp46, and Arg50 in Finger 2 mediate base-specific contacts within the major groove [7]. This architecture enables CreA to function as a repressor by sterically blocking transcription initiation complexes.
Table 1: Key Structural Features of CreA Zinc Finger Domain
Feature | CreA Characteristics | Typical C₂H₂ Zinc Finger |
---|---|---|
Motif Sequence | CX₂CX₃FX₅LX₂HX₃H | CX₂CX₃FX₅LX₂HX₃H |
Number of Fingers | 2 | 3–4 (e.g., Zif268) |
DNA Recognition Motif | 5′-SYGGRG-3′ (Optimal: 5′-GCGGGG-3′) | Variable (e.g., 5′-GCGTGGGCG-3′) |
Key DNA-Contact Residues | R14, E16, H17, R20 (F1); R44, D46, R50 (F2) | Position −1, +2, +3, +6 of helix |
Molecular dynamics (MD) simulations of CreA-DNA complexes reveal how conformational flexibility governs binding stability. A 15-ns simulation of solvated CreA bound to its cognate DNA sequence (5′-GCGGGG-3′) demonstrated that the protein-DNA interface remains stable in aqueous environments, with root-mean-square deviation (RMSD) values below 2.0 Å for the zinc finger core [1]. Critical observations include:
Table 2: Dynamics Parameters from CreA-DNA MD Simulations
Simulation System | RMSD (Å) | Flexibility (RMSF, Å) | Binding Energy (kcal/mol) |
---|---|---|---|
Wild-Type CreA-DNA | 1.8 | Finger 1: 0.9; Finger 2: 0.6 | −1,050 |
CreA(G27D)-DNA | 2.5 | Finger 1: 1.4; Finger 2: 0.7 | −720 |
CreA’s zinc fingers exhibit differential stability during DNA binding. Finger 2 maintains higher rigidity (RMSF = 0.6 Å) due to extensive DNA contacts, while Finger 1 shows greater flexibility (RMSF = 0.9 Å), enabling conformational adjustments to DNA topology [1] [2]. Key factors influencing stability include:
In contrast, unbound CreA shows higher conformational entropy, particularly in the inter-finger linker and N-terminal regions. MD simulations of isolated CreA reveal RMSD fluctuations >3.0 Å, indicating that DNA binding imposes structural order [1] [2].
CreA belongs to an evolutionarily conserved family of fungal carbon catabolite repressors. Its zinc finger domain shares >80% sequence identity with Cre1 (Sclerotinia sclerotiorum) and Mig1p (Saccharomyces cerevisiae), yet functional divergence exists:
Table 3: Functional Comparison of CreA and Homologs
Feature | CreA (A. nidulans) | Cre1 (S. sclerotiorum) | Mig1p (S. cerevisiae) |
---|---|---|---|
Zinc Fingers | 2 | 2 | 3 |
Optimal DNA Motif | 5′-GCGGGG-3′ | 5′-G/ACGGG-3′ | 5′-GCGGGG-3′ |
Corepressor | Tup1-Cyc8 | Tup1-Cyc8 (predicted) | Tup1p-Cyc8p |
Functional Cross-Complementation | N/A | Complements A. nidulans creA− | Fails to complement creA− |
The CreA-Tup1-Cyc8 trimeric complex is a hallmark of carbon catabolite repression in filamentous fungi. Structural disorder in the N-terminal tail of CreA homologs evolves toward partial order upon binding Tup1-Cyc8, illustrating how conformational dynamics enable functional adaptation across species [2] [9].
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